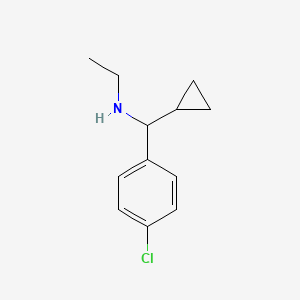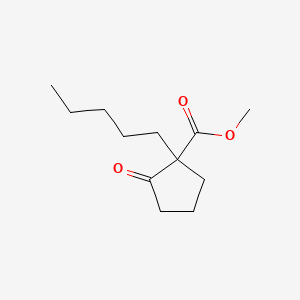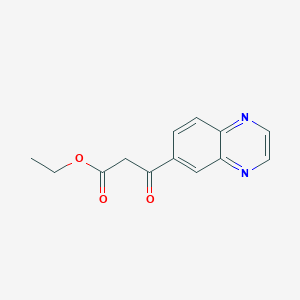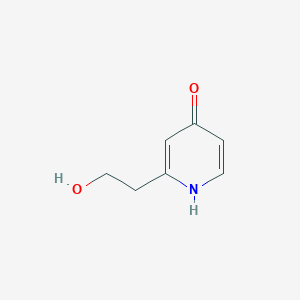
N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a 4-chlorophenyl group, a cyclopropyl group, and an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((4-chlorophenyl)(cyclopropyl)methyl)-2-(2-fluorophenyl)ethanamine
- N-((4-chlorophenyl)(cyclopropyl)methyl)-2-(2,2,2-trifluoroethoxy)ethanamine
Uniqueness
N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl and cyclopropyl groups contributes to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H16ClN |
|---|---|
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)-cyclopropylmethyl]ethanamine |
InChI |
InChI=1S/C12H16ClN/c1-2-14-12(9-3-4-9)10-5-7-11(13)8-6-10/h5-9,12,14H,2-4H2,1H3 |
InChI-Schlüssel |
GMIRMOVVRJGSPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C1CC1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate](/img/structure/B13957367.png)

![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)









![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)

